molecular formula C16H14N2O2 B2885892 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde CAS No. 615279-14-6

3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde

Cat. No. B2885892
CAS RN: 615279-14-6
M. Wt: 266.3
InChI Key: XXTLDEOHXXAKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .


Molecular Structure Analysis

Benzimidazole contains a phenyl ring fused to an imidazole ring, creating a bicyclic structure. The imidazole ring contains two nitrogen atoms, making it a versatile core for further functionalization .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for various biological activities. For example, some novel N-methyl-1,3,4-thiadiazole-2-amine and 4-methyl-1,2,4-triazole-3(4H)-thione derivatives of benzimidazoles were synthesized and screened for antioxidant activity .

Scientific Research Applications

Drug Development: ADMET Profiling

3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde: is utilized in the early stages of drug development for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This compound’s derivatives are analyzed to predict their pharmacokinetics and toxicity properties, which is crucial for ensuring the safety and efficacy of potential drug candidates .

Pharmacological Research: Enzyme Inhibition

Benzimidazole derivatives, including 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde , are extensively studied for their role as enzyme inhibitors. They are potential candidates for therapeutic uses in diseases where enzyme inhibition is beneficial, such as certain types of cancers and metabolic disorders .

Antioxidant Activity

Derivatives of benzimidazole compounds are synthesized and screened for their antioxidant activity. The presence of the benzimidazole moiety contributes to the compound’s ability to act as an antioxidant, which is valuable in preventing oxidative stress-related diseases .

Antimicrobial and Antiparasitic Applications

The benzimidazole core structure is known for its antimicrobial and antiparasitic properties. As such, 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde and its derivatives are researched for their potential use in treating infections caused by bacteria, fungi, or parasites .

Analgesic Properties

Research into benzimidazole derivatives also includes their analgesic properties. These compounds may offer new pathways for pain management, particularly in conditions where traditional analgesics are ineffective or cause adverse effects .

Cardiovascular Research

Benzimidazole derivatives are investigated for their applications in cardiovascular diseases. They may offer novel mechanisms of action for treating conditions such as hypertension and arrhythmias, contributing to the development of new cardiovascular drugs .

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore the potential of these compounds in various therapeutic applications .

properties

IUPAC Name

3-(benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-16-7-6-12(10-19)8-13(16)9-18-11-17-14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTLDEOHXXAKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.